(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid
Description
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid (CAS: 261380-34-1) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-ethylphenyl substituent at the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₆H₂₃NO₄ (MW: 293.36 g/mol) . The R-configuration at the stereogenic center is critical for its biological interactions, particularly in drug discovery contexts such as enzyme inhibition or proteolysis-targeting chimera (PROTAC) development . The Boc group enhances stability during synthesis, while the 4-ethylphenyl moiety contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
(3R)-3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKDEPPFNRFDFA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products Formed
Free Amino Acid: Formed after the removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid serves as an intermediate in the synthesis of more complex molecules. Its structure allows for a variety of chemical transformations, including hydrolysis and substitution reactions.
Biology
- Biological Interactions : The compound is studied for its interactions with biological molecules and pathways. The 4-ethylphenyl moiety enhances its potential interaction with proteins and enzymes.
Medicine
- Drug Development : It has been investigated as a building block for peptide synthesis and other pharmaceutical applications. Research indicates that derivatives of this compound may modulate signaling pathways involved in cell proliferation and apoptosis, showing potential anticancer activity.
Industry
- Production of Fine Chemicals : Due to its versatile reactivity, this compound is utilized in the production of fine chemicals and pharmaceuticals.
The biological activity of this compound is linked to its ability to interact with biological systems:
- Anticancer Activity : Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Certain analogs exhibit neuroprotective properties by interacting with neurotransmitter systems, potentially aiding conditions like Alzheimer's disease.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting applications in antibiotic development.
Case Studies and Research Findings
- Antitumor Activity Study : A recent study demonstrated that derivatives inhibited cancer cell proliferation by inducing apoptosis through caspase pathways. The study highlighted the importance of the 4-ethyl substituent in enhancing efficacy against specific cancer types.
- Neuroprotective Mechanism Investigation : Research indicated that certain Boc-protected amino acids could protect neuronal cells from oxidative stress by modulating mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Efficacy Trials : In vitro tests revealed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-ethylphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:
*Estimated logP values based on substituent contributions.
- 4-Ethylphenyl vs. Halogenated Analogs : The ethyl group provides greater hydrophobicity than fluorine (4-fluorophenyl) but less than trifluoromethyl (4-CF₃-phenyl). This balance may optimize blood-brain barrier penetration in CNS-targeted therapies compared to polar nitro or methoxy derivatives .
- Stereochemical Variations : The (S)-enantiomer of the 4-nitrophenyl analog (CAS: 499995-73-2) is used in peptide coupling, whereas the (R)-configuration in the target compound is often selected for chiral recognition in enzyme inhibition .
Physicochemical Properties
- Solubility: The ethyl substituent reduces aqueous solubility compared to hydroxy- or amino-substituted analogs (e.g., compound 36 in ), necessitating formulation adjustments for in vivo studies .
- Melting Point : The target compound’s melting point is expected to be lower than the fluorophenyl analog (152–154°C, ) due to reduced crystallinity from the flexible ethyl chain .
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid, commonly referred to as Boc-L-Tyr(4-Et)-OH, is a chiral amino acid derivative that has garnered attention in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-ethylphenyl moiety, positions it as a versatile compound in organic synthesis and drug development.
- Molecular Formula : C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- CAS Number : 1228553-53-4
- Purity : Typically ≥ 95%
| Property | Value |
|---|---|
| Melting Point | 113-118 °C |
| Appearance | White to off-white |
| Storage Conditions | 2°C to 8°C |
The biological activity of this compound can be attributed to its ability to interact with various biological targets due to its amino acid structure. The Boc group can be hydrolyzed under acidic conditions, releasing the free amino group, which can participate in peptide synthesis and other biochemical processes. The phenyl ring allows for electrophilic substitutions, enhancing its reactivity and potential interactions with biological molecules.
Biological Activity
Research indicates that this compound may have several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of Boc-protected amino acids can exhibit antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents .
- Antitumor Properties : Some studies have investigated the use of amino acid derivatives in targeting cancer cells through mechanisms like apoptosis induction and cell cycle regulation . The specific interactions of this compound with tumor markers are an area of ongoing research.
- Neuroprotective Effects : Amino acids play crucial roles in neurotransmission and neuroprotection. Compounds like Boc-L-Tyr derivatives are being studied for their potential neuroprotective effects, particularly in models of neurodegeneration .
Case Study 1: Antitumor Activity
A study investigated the effects of various Boc-protected amino acids on cancer cell lines. It was found that this compound inhibited the proliferation of certain cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
In vitro studies have shown that derivatives like this compound can modulate neuronal signaling pathways, enhancing neuronal survival under stress conditions. This opens avenues for exploring its use in neurodegenerative diseases.
Research Applications
The compound is utilized in various fields:
- Organic Synthesis : As an intermediate for synthesizing more complex molecules.
- Pharmaceutical Development : Investigated as a building block for peptide synthesis and drug formulation.
- Biochemical Research : Used to study protein interactions and enzyme functions.
Q & A
Q. What are the key considerations in designing a synthesis route for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality early in the reaction sequence to prevent undesired side reactions. For example, Boc-protected intermediates are synthesized using Boc-anhydride in polar aprotic solvents like DMF or THF under inert atmospheres . The 4-ethylphenyl group is incorporated via Friedel-Crafts alkylation or Suzuki coupling, depending on the precursor availability. Reaction conditions (e.g., temperature, solvent, and catalyst) must be optimized to preserve stereochemistry, as evidenced by the use of chiral auxiliaries in related compounds .
Q. How is the Boc-protecting group utilized in the synthesis of chiral amino acid derivatives?
- Methodological Answer : The Boc group protects the amine during coupling reactions, enabling selective functionalization of the carboxylic acid moiety. Deprotection is achieved using acidic conditions (e.g., HCl in dioxane or TFA), which cleave the Boc group without disrupting the stereochemical integrity of the chiral center . For instance, in peptide synthesis, Boc-protected intermediates are coupled via DCC/DMAP-mediated amidation, followed by deprotection to generate free amines for subsequent reactions .
Q. What chromatographic techniques are effective for purifying this compound?
- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) is commonly used for initial purification . For higher purity, preparative HPLC with reverse-phase C18 or phenyl columns and acetonitrile/water mobile phases is recommended, especially for isolating enantiomers or removing trace by-products . Evidence from similar compounds shows that purity >97% can be achieved with these methods .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve enantiomeric excess (ee) in the synthesis of this compound?
- Methodological Answer : Enantiomeric excess is critical for biological activity. Strategies include:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., Evans’ oxazolidinones) during key steps like alkylation or hydrogenation .
- Solvent Screening : Polar solvents (e.g., THF) enhance stereoselectivity in SN2 reactions, as observed in the synthesis of (S)-isomers .
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization risks during Boc deprotection .
- Analytical Validation : Regular monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures ee >99% .
Q. What analytical approaches resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data often arise from subtle structural variations. For example:
-
Substituent Position : The 4-ethylphenyl group in the target compound shows higher LRRK2 inhibition compared to 3-chlorophenyl analogs due to enhanced hydrophobic interactions .
-
Chirality : (R)-isomers exhibit distinct activity profiles vs. (S)-isomers, as seen in Ube2g2 inhibition studies .
-
Validation : Use comparative tables (Table 1) and molecular docking simulations to correlate substituent effects with activity .
Table 1 : Biological Activity of Structural Analogs
Compound Substituent Enzyme Inhibition (IC₅₀) Source Target Compound 4-ethylphenyl 0.8 µM (LRRK2) 3-Chlorophenyl Analog 3-chlorophenyl 2.5 µM (LRRK2) 4-Fluorophenyl Analog 4-fluorophenyl 1.2 µM (LRRK2)
Q. What strategies study the structure-activity relationship (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-trifluoromethyl, 4-methoxy) to assess electronic and steric effects .
- Kinetic Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., LRRK2 kinase activity) .
- Computational Modeling : Molecular dynamics simulations identify key binding interactions (e.g., hydrogen bonding with Boc group) .
- Metabolic Stability : Evaluate pharmacokinetics via liver microsome assays to correlate structural features with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
